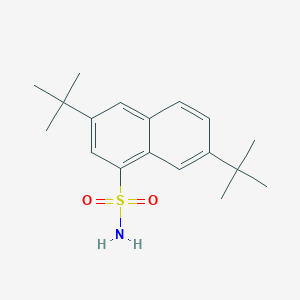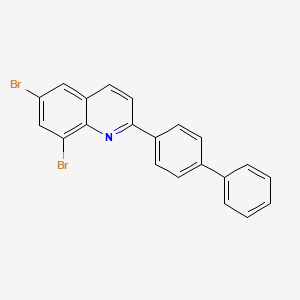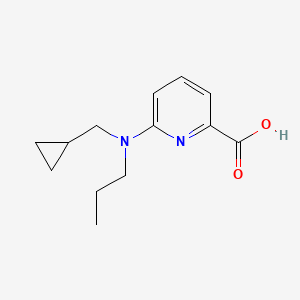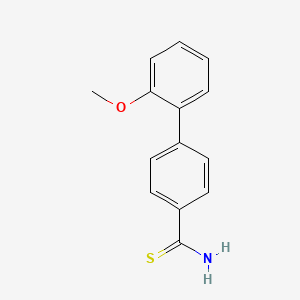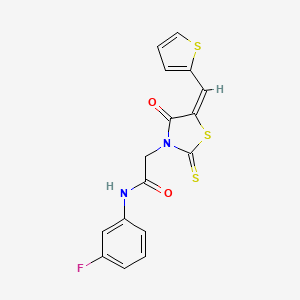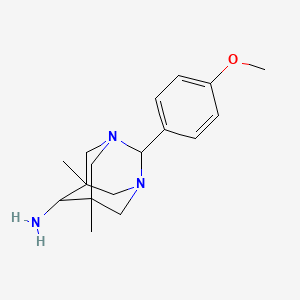
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated in detail. In
Applications De Recherche Scientifique
Synthesis of Fragrant Substances
The compound (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine and its derivatives have been explored in the synthesis of fragrant substances. For example, Kuznetsov et al. (2015) and Kuznetsov et al. (2014) described the condensation of hexamethylenetetramine with various ketones to synthesize new diazaadamantanones, compounds known for their fragrant properties. These substances were further modified to obtain derivatives with different fragrant characteristics (Kuznetsov, Alasadi, & Serova, 2015) (Kuznetsov, Alasadi, Senan, & Serova, 2014).
Applications in Polymer Chemistry
The synthesis and application of this compound extend to the field of polymer chemistry. For example, Kurata, Pu, & Nishide (2007) discussed the preparation of a poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] polymer, highlighting its solubility, redox properties, and potential use in high-spin organic polymers (Kurata, Pu, & Nishide, 2007).
Antitumor and Antimicrobial Applications
The compound has also been investigated for its potential in medical applications. Arutyunyan et al. (1996) synthesized new spirocyclic derivatives of 1,3-diazaadamantane, examining their antitumor properties (Arutyunyan, Chachoyan, Agadzhanyan, & Garibdzhanyan, 1996). Additionally, Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of similar compounds (Georgiadis, 1976).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-16-8-19-10-17(2,15(16)18)11-20(9-16)14(19)12-4-6-13(21-3)7-5-12/h4-7,14-15H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIFDJNHYVOVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)

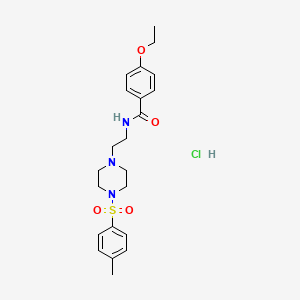
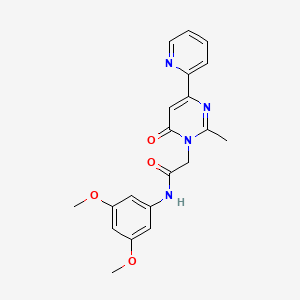
![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)
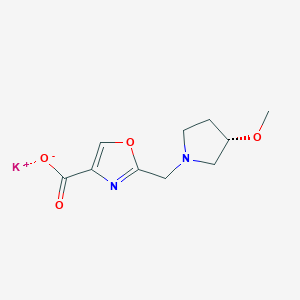
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)
